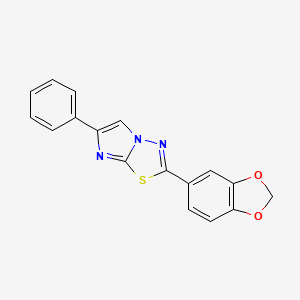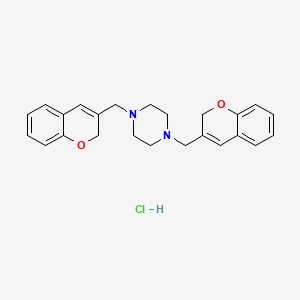![molecular formula C27H31ClN2O7S B12734693 (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate CAS No. 93665-57-7](/img/structure/B12734693.png)
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate is a complex organic compound that features a combination of multiple functional groups, including a piperazine ring, a benzothiepin moiety, and a (Z)-but-2-enedioic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepin ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Esterification: The final step involves the esterification of (Z)-but-2-enedioic acid with the intermediate compound to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiepin moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the benzothiepin ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully or partially reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
Biologically, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may exhibit bioactivity that could be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiepin moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate the function of biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-but-2-enedioic acid derivatives: These compounds share the (Z)-but-2-enedioic acid moiety but differ in other structural features.
Piperazine derivatives: Compounds containing the piperazine ring but with different substituents.
Benzothiepin derivatives: Molecules featuring the benzothiepin ring with various functional groups.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate lies in its combination of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93665-57-7 |
|---|---|
Fórmula molecular |
C27H31ClN2O7S |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O3S.C4H4O4/c1-2-28-23(27)26-11-9-25(10-12-26)13-14-29-20-15-17-5-3-4-6-21(17)30-22-8-7-18(24)16-19(20)22;5-3(6)1-2-4(7)8/h3-8,16,20H,2,9-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
MGLPTWPQPUIGBP-BTJKTKAUSA-N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


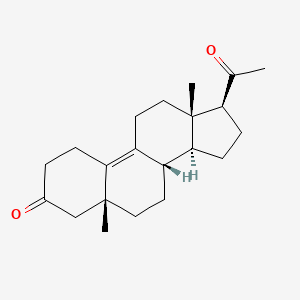

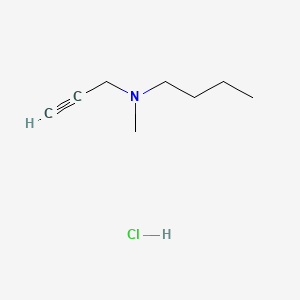
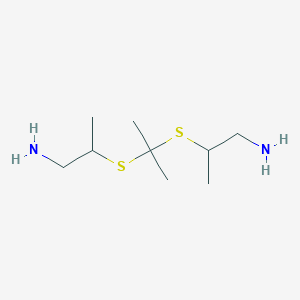
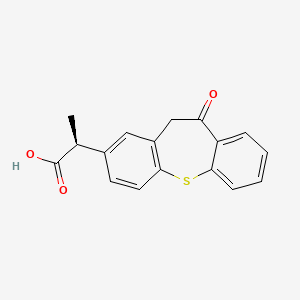
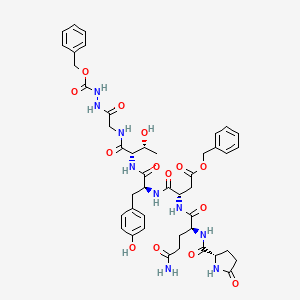
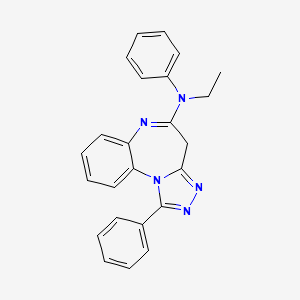
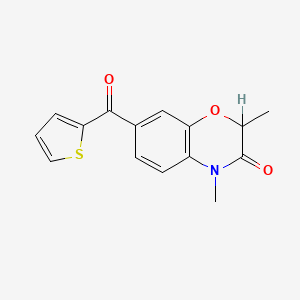


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
